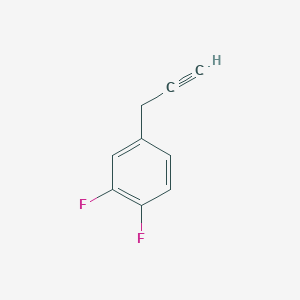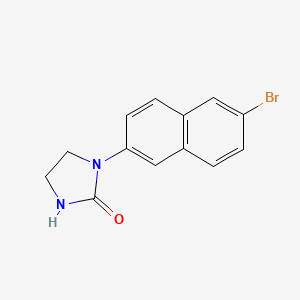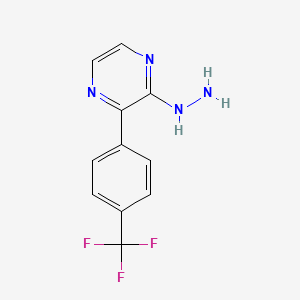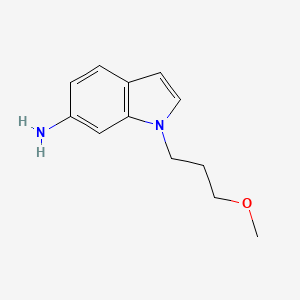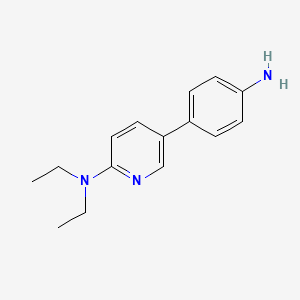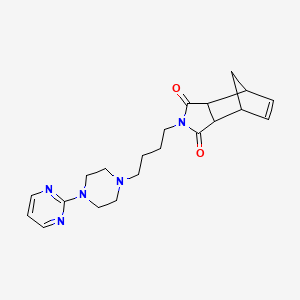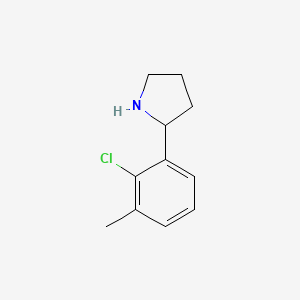
tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a cyclopropylmethyl group attached to a benzyl carbamate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carbamate Formation: The carbamate group is introduced by reacting the bromofluorobenzyl intermediate with tert-butyl isocyanate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine or fluorine atoms.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products include azides, thiols, or ethers.
Oxidation: Products include oxides or hydroxylated derivatives.
Reduction: Products include dehalogenated compounds.
Hydrolysis: Products include amines and carbon dioxide.
Aplicaciones Científicas De Investigación
tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as a pharmacological agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites or allosteric sites. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity. The cyclopropylmethyl group contributes to the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-bromo-4-fluorobenzyl(isopropyl)carbamate
- tert-Butyl 2-bromo-4-fluorobenzyl(ethyl)carbamate
- tert-Butyl 4-bromo-2-fluorobenzoate
Uniqueness
tert-Butyl 2-bromo-4-fluorobenzyl(cyclopropylmethyl)carbamate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved biological activity and selectivity.
Propiedades
Fórmula molecular |
C16H21BrFNO2 |
|---|---|
Peso molecular |
358.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(cyclopropylmethyl)carbamate |
InChI |
InChI=1S/C16H21BrFNO2/c1-16(2,3)21-15(20)19(9-11-4-5-11)10-12-6-7-13(18)8-14(12)17/h6-8,11H,4-5,9-10H2,1-3H3 |
Clave InChI |
YXKUIYXIZCTLBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC1CC1)CC2=C(C=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


